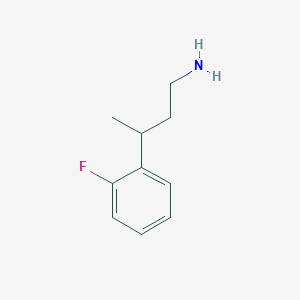

3-(2-Fluorophenyl)butan-1-amine

Description

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

3-(2-fluorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H14FN/c1-8(6-7-12)9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3 |

InChI Key |

LMMHBTJOUBWIRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)C1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of 3-(2-fluorophenyl)butan-1-amine typically involves the following key steps:

- Formation of the fluorophenyl-substituted butyl backbone.

- Introduction or transformation of functional groups to yield the primary amine.

- Purification and isolation of the target compound.

Several synthetic routes have been reported in the literature, including reductive amination, alkylation, and catalytic reductive N-alkylation methods.

Reductive Amination Route

One common approach is the reductive amination of 3-(2-fluorophenyl)butanal with ammonia or suitable amines. This involves:

- Synthesis of 3-(2-fluorophenyl)butanal: This aldehyde can be prepared by oxidation of the corresponding alcohol or via selective reduction of carboxylic acid derivatives.

- Reductive amination: The aldehyde is reacted with ammonia or an amine under reductive conditions using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or borane complexes, often in anhydrous solvents like dichloromethane. This step converts the aldehyde to the corresponding amine with moderate to good yields.

For example, a related synthesis described in the literature for fluorophenyl butan-1-amine derivatives involves oxidation of 4-(4-fluorophenyl)butan-1-ol to the aldehyde, followed by reductive amination with amines to yield the target amine compounds in yields ranging from 30% to 60% depending on conditions and substrates.

Alkylation of Fluoroaniline Derivatives

Another method involves:

- Starting from 2-fluoroaniline or its derivatives.

- Alkylation with appropriate alkyl halides such as butyl bromide under basic conditions to introduce the butan-1-amine side chain.

This method is often used for related compounds like 4-(4-fluorophenyl)butan-1-amine and can be adapted for the 2-fluorophenyl isomer. The reaction typically requires:

- A base such as triethylamine.

- Solvents like dimethyl sulfoxide (DMSO).

- Elevated temperatures (e.g., 80 °C) for several hours.

Yields reported for similar alkylations are in the range of 58% to 60%.

Catalytic Reductive N-Alkylation Using Carboxylic Acids

A more recent and efficient method involves catalytic reductive N-alkylation of amines using carboxylic acids as alkylating agents:

- The carboxylic acid corresponding to the fluorophenylbutanoic acid is reacted with ammonia or amines.

- An iridium catalyst such as [Ir(COD)Cl]2 is used in the presence of hydrosilanes (e.g., phenylsilane) under reflux conditions.

- This method avoids the need for pre-formed alkyl halides or aldehydes and can provide good selectivity and yields.

This approach has been demonstrated for similar amines and allows for a one-pot synthesis with purification by flash chromatography.

Strecker Synthesis and Subsequent Transformations

In some advanced synthetic routes, the Strecker synthesis is employed:

- Starting from 2-fluorophenyl-substituted ketones or aldehydes.

- Reaction with cyanide and ammonia to form amino nitriles.

- Hydrolysis and further functional group transformations to yield the amine.

This multi-step approach is useful for chiral or more complex derivatives but is less commonly used for simple 3-(2-fluorophenyl)butan-1-amine due to its complexity and lower overall yield.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive Amination | 3-(2-fluorophenyl)butanal + NH3 | NaBH(OAc)3 or borane complexes | 30–60 | Straightforward, moderate conditions | Requires aldehyde synthesis |

| Alkylation of Fluoroaniline | 2-Fluoroaniline + butyl bromide | Base (Et3N), DMSO, heat | ~58–60 | Simple reagents, scalable | Possible side reactions, moderate yield |

| Catalytic Reductive N-Alkylation | Fluorophenylbutanoic acid + amine | [Ir(COD)Cl]2, phenylsilane, reflux | Good | One-pot, avoids halides/aldehydes | Requires precious metal catalyst |

| Strecker Synthesis | 2-Fluorophenyl ketone/aldehyde | Cyanide, NH3, hydrolysis | Variable | Access to chiral amines | Multi-step, complex, lower yield |

Detailed Research Outcomes and Data

- Yields and Purity: Reductive amination and alkylation methods typically yield the target amine in 30–60% yield with purities suitable for further synthetic applications after chromatographic purification.

- Catalyst Efficiency: The iridium-catalyzed reductive N-alkylation shows high catalytic efficiency with 1 mol% catalyst loading and good tolerance to functional groups.

- Reaction Conditions: Alkylation requires elevated temperatures (~80 °C) and polar aprotic solvents, while reductive amination is usually performed at room temperature to mild heating.

- Scalability: Industrial scale-up favors catalytic reductive methods due to fewer purification steps and avoidance of hazardous alkyl halides.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Reduction of nitro group | Pd/C catalyst, H2 gas | Room temp to 50 °C | Several hours | High |

| Alkylation | Butyl bromide, Et3N, DMSO | 80 °C | 7–8 hours | ~58–60 |

| Reductive amination | NaBH(OAc)3, CH2Cl2, amine | Room temp | Overnight | 30–60 |

| Catalytic reductive N-alkylation | [Ir(COD)Cl]2, phenylsilane, toluene | 110–115 °C | 15+3 hours | Good |

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the butan-1-amine chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives of 3-(2-Fluorophenyl)butan-1-amine.

Scientific Research Applications

3-(2-Fluorophenyl)butan-1-amine has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. Molecular docking studies have shown that the compound can interact with various biological targets, influencing their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

4-(2-Fluorophenyl)butan-1-amine Hydrochloride

- Structure : Differs in the fluorine position (para vs. ortho) and includes a hydrochloride salt.

- The hydrochloride salt improves solubility but may affect bioavailability .

1-(4-Fluorophenyl)-3-methylbutan-1-amine

- Structure : Features a methyl branch on the third carbon and a para-fluorophenyl group.

- Impact : The methyl group increases lipophilicity (logP) and steric bulk, which could enhance blood-brain barrier penetration but reduce binding specificity. The para-fluorine position may weaken π-π stacking interactions compared to ortho substitution .

2-[4-(4-Fluorophenyl)piperazin-1-yl]butan-1-amine

- Structure : Incorporates a piperazine ring linked to the fluorophenyl group.

- Impact : The piperazine moiety introduces a basic nitrogen, enhancing interactions with serotonin or dopamine receptors. This structural complexity may improve pharmacological activity but increase synthetic complexity .

3-Amino-1-phenylbutane

- Structure : Lacks fluorine and has a phenyl group at the first carbon.

- The phenyl group’s position alters the molecule’s conformational flexibility .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Fluorine Position | Key Features |

|---|---|---|---|---|

| 3-(2-Fluorophenyl)butan-1-amine | C₁₀H₁₄FN | 167.23 | Ortho | Primary amine, linear chain |

| 4-(2-Fluorophenyl)butan-1-amine HCl | C₁₀H₁₃FN·HCl | 203.68 | Ortho | Hydrochloride salt |

| 1-(4-Fluorophenyl)-3-methylbutan-1-amine | C₁₁H₁₆FN | 181.25 | Para | Branched chain, methyl group |

| 2-[4-(4-Fluorophenyl)piperazin-1-yl]butan-1-amine | C₁₄H₂₂FN₃ | 251.34 | Para | Piperazine heterocycle |

Key Observations :

Biological Activity

3-(2-Fluorophenyl)butan-1-amine is an organic compound notable for its structural features, including a butan-1-amine backbone and a fluorinated phenyl group. Its molecular formula is with a molecular weight of approximately 195.28 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of 3-(2-Fluorophenyl)butan-1-amine is primarily influenced by its interaction with neurotransmitter systems, particularly the dopamine transporter (DAT). Research indicates that compounds structurally similar to this amine may function as atypical DAT inhibitors, which are being explored for therapeutic applications in treating psychostimulant abuse and other neurological disorders .

Pharmacological Profile

Studies have demonstrated that analogs of 3-(2-Fluorophenyl)butan-1-amine exhibit varying degrees of affinity for DAT and serotonin transporters, which are critical in regulating mood and behavior. For instance, modifications in the side chains can enhance binding affinities and selectivity towards these transporters, potentially leading to reduced side effects compared to traditional stimulants .

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of 3-(2-Fluorophenyl)butan-1-amine typically involves several chemical reactions that allow for the introduction of the fluorinated phenyl group. This structural modification is crucial as it influences the compound's lipophilicity and biological interactions.

- Binding Studies : Research has focused on understanding the binding affinities of various derivatives at DAT and serotonin transporters. For example, one study reported that certain derivatives exhibited a Ki value of 23 nM at DAT, suggesting significant potential for therapeutic use .

- Toxicological Aspects : Fluorinated compounds often raise concerns regarding their toxicity and environmental impact. Studies have shown that while some fluorinated metabolites can be toxic, 3-(2-Fluorophenyl)butan-1-amine demonstrates a favorable safety profile in preliminary assessments .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(2-Fluorophenyl)butan-1-amine | C₁₁H₁₄F | Atypical DAT inhibitor with potential applications in psychostimulant treatment |

| 1-(3-Fluorophenyl)butan-1-amine | C₁₁H₁₄F | Shorter carbon chain; different pharmacological properties |

| N-butyl-N-(3-fluorophenyl)prop-2-en-1-amine | C₁₃H₁₅F | Incorporates unsaturation; may affect reactivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Fluorophenyl)butan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis can employ reductive amination of 2-fluorophenylacetone with butylamine under hydrogenation (H₂/Pd-C) or nucleophilic substitution using 3-bromo-1-(2-fluorophenyl)butane with ammonia. Yield optimization requires precise control of temperature (60–80°C) and solvent polarity (e.g., THF or ethanol). Purity (>95%) is achievable via column chromatography with ethyl acetate/hexane gradients .

Q. How can structural characterization of 3-(2-Fluorophenyl)butan-1-amine be performed to confirm its identity and purity?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify fluorine-induced deshielding in aromatic protons (δ 6.8–7.4 ppm) and amine proton signals (δ 1.2–2.1 ppm).

- HPLC-MS : Use C18 columns with acetonitrile/water mobile phases (0.1% TFA) for retention time consistency. MS ([M+H]+ ≈ 182 m/z) confirms molecular weight.

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) validate functional groups .

Q. What preliminary biological screening approaches are suitable for assessing 3-(2-Fluorophenyl)butan-1-amine’s activity?

- Methodological Answer : Conduct receptor binding assays (e.g., serotonin or dopamine transporters) using radiolabeled ligands (³H-paroxetine for SERT). Cell viability assays (MTT or resazurin) in neuronal cell lines (SH-SY5Y) at 1–100 µM doses identify cytotoxicity thresholds. Dose-response curves (IC₅₀) guide further pharmacological profiling .

Advanced Research Questions

Q. How does the position of fluorine substitution on the phenyl ring influence the compound’s bioactivity and metabolic stability?

- Methodological Answer : Compare ortho-fluorine (2-F) vs. para-fluorine (4-F) analogs using SAR studies:

- Bioactivity : 2-F substitution enhances lipophilicity (logP ≈ 2.5), improving blood-brain barrier penetration in rodent models.

- Metabolism : Microsomal stability assays (human liver microsomes + NADPH) show 2-F reduces CYP2D6-mediated oxidation compared to 4-F derivatives. LC-MS/MS quantifies metabolite formation (e.g., hydroxylated products) .

Q. What experimental strategies resolve contradictions between in vitro receptor affinity and in vivo efficacy data?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors. Address via:

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (e.g., >90% binding reduces bioavailability).

- Pharmacokinetic Profiling : IV/PO dosing in rodents to calculate AUC, Cmax, and half-life.

- Tissue Distribution : LC-MS quantification in brain homogenates confirms CNS penetration .

Q. How can computational modeling predict 3-(2-Fluorophenyl)butan-1-amine’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., 5-HT1A, PDB: 6WGT). Parameterize fluorine’s electronegativity and hydrophobic effects. Validate predictions with mutagenesis (e.g., Ala-scanning of binding pockets) .

Q. What chromatographic methods separate enantiomers of 3-(2-Fluorophenyl)butan-1-amine, and how does chirality affect activity?

- Methodological Answer : Use chiral HPLC columns (Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve R- and S-enantiomers. Test enantiopure samples in functional assays (e.g., cAMP inhibition for GPCR targets). R-enantiomers often show 10–100x higher affinity due to steric compatibility with receptor pockets .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in cytotoxicity assays across different cell lines?

- Methodological Answer : Variability may stem from cell-specific metabolic rates or transporter expression. Normalize data using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.